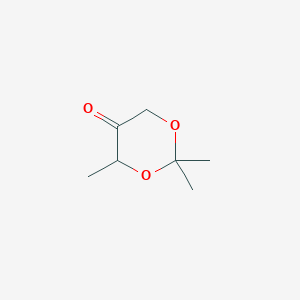

2,2,4-Trimethyl-1,3-dioxan-5-one

Description

Structure

3D Structure

Properties

CAS No. |

126822-41-1 |

|---|---|

Molecular Formula |

C7H12O3 |

Molecular Weight |

144.17 g/mol |

IUPAC Name |

2,2,4-trimethyl-1,3-dioxan-5-one |

InChI |

InChI=1S/C7H12O3/c1-5-6(8)4-9-7(2,3)10-5/h5H,4H2,1-3H3 |

InChI Key |

QJSYQETVQMAYGG-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)COC(O1)(C)C |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 1,3 Dioxan 5 One Derivatives

Fundamental Reaction Pathways and Transformations

The reactivity of 2,2,4-trimethyl-1,3-dioxan-5-one is largely dictated by the presence of the ketone functional group within the dioxane ring. This allows for a range of transformations at the α-carbon positions, often with a high degree of stereocontrol influenced by the rigid chair or boat-like conformation of the dioxane ring.

Aldol (B89426) Reactions and Their Stereocontrol

Aldol reactions represent a powerful tool for carbon-carbon bond formation, and 1,3-dioxan-5-one (B8718524) derivatives are excellent substrates for such transformations. wiley-vch.deacs.org The reaction involves the addition of an enol or enolate to a carbonyl compound, and in the case of 2,2-dimethyl-1,3-dioxan-5-one (B43941), it can serve as a dihydroxyacetone equivalent. researchgate.netscispace.com

A notable example of stereocontrol is the proline-catalyzed direct asymmetric aldol reaction. researchgate.netsemanticscholar.org For instance, the reaction of 2,2-dimethyl-1,3-dioxan-5-one with chiral α-oxy and α-amino aldehydes has been investigated, demonstrating that synthetically useful levels of diastereoselectivity can be achieved. researchgate.net This "reagent control" of stereochemistry, where the chiral catalyst dictates the outcome, is effective in both matched and mismatched cases with acyclic chiral aldehydes. researchgate.net The Zimmerman-Traxler model, which proposes a chair-like, six-membered transition state, is often invoked to explain the observed stereoselectivity in aldol reactions involving metal enolates. cdnsciencepub.comharvard.edu The formation of either syn or anti aldol adducts is dependent on the geometry of the enolate (E or Z) and the steric interactions in the transition state. harvard.edu

The Claisen-Schmidt reaction, a type of aldol condensation, has also been successfully applied to 1,3-dioxan-5-one derivatives. In one-pot procedures, in situ generated 1,3-dioxan-5-ones can be reacted with aromatic aldehydes in the presence of pyrrolidine (B122466) to yield bischalcones in high yields. scispace.comresearchgate.net

Table 1: Proline-Catalyzed Aldol Reaction of 2,2-dimethyl-1,3-dioxan-5-one with Chiral Aldehydes researchgate.net

| Aldehyde | Catalyst | Diastereomeric Ratio (syn:anti) | Yield (%) |

| (S)-N-Cbz-prolinal | L-proline | Single product | - |

| (S)-N-Cbz-prolinal | D-proline | Single product | - |

| (S)-2-Cbz-aminopentanal | L-proline | anti as sole product | - |

Stereoselective Alkylation Reactions

The enolates derived from 1,3-dioxan-5-ones are valuable nucleophiles in stereoselective alkylation reactions. The rigid conformation of the dioxane ring provides a platform for achieving high levels of diastereoselectivity. harvard.edu

A significant application is the α,α'-annelation of 1,3-dioxan-5-ones to form bridged 2,4-dioxabicyclo[3.3.1]nonane ring systems. nih.gov In these reactions, pyrrolidine enamines of 1,3-dioxan-5-ones react with electrophiles like methyl α-(bromomethyl)acrylate with complete stereocontrol. nih.gov The stereochemical outcome is rationalized by steric and stereoelectronic interactions within intermediate boat-like conformations of the 1,3-dioxane (B1201747) ring, followed by kinetic protonation to establish an axial ester group. nih.gov

The deprotonation of 2,2-dimethyl-1,3-dioxan-5-one with lithium diisopropylamide (LDA) has been studied, though it can be complicated by competing reduction of the carbonyl group. cdnsciencepub.com The resulting lithium enolates undergo threo-selective aldol additions to various aldehydes, with diastereoselectivities often exceeding 95:5. cdnsciencepub.com This high selectivity is consistent with predictions from the Zimmerman-Traxler model. cdnsciencepub.com

Table 2: Stereoselective Annelation of 1,3-Dioxan-5-one Enamines nih.gov

| 1,3-Dioxan-5-one Derivative | Electrophile | Product | Stereocontrol |

| Pyrrolidine enamine of 2,2-dimethyl-1,3-dioxan-5-one | Methyl α-(bromomethyl)acrylate | Bridged 2,4-dioxabicyclo[3.3.1]nonane | Complete |

| Pyrrolidine enamine of other substituted 1,3-dioxan-5-ones | Methyl α-(bromomethyl)acrylate | Corresponding bridged systems | Complete |

Cyclization Reactions and Ring Closures

The structural framework of this compound and its derivatives makes them suitable precursors for various cyclization reactions. Intramolecular reactions can lead to the formation of complex polycyclic systems.

As mentioned previously, the stereoselective α,α'-annelation of 1,3-dioxan-5-ones provides a direct route to bridged 2,4-dioxabicyclo[3.3.1]nonane ring systems. nih.gov This domino reaction involves an initial alkylation followed by an intramolecular Michael-type addition. The synthesis of such dioxabicyclo[3.3.1]nonanes has also been achieved through other methods, such as the Brønsted acid-catalyzed iterative generation of o-quinone methides followed by a cascade of cycloaddition, Michael addition, and cyclative acetalization. rsc.org

Intramolecular acyloin condensation of diesters is a classic method for forming rings, particularly those with ten or more members, by reductive coupling of the ester groups in the presence of sodium metal. wikipedia.org While not directly involving the dioxane ketone, this principle of intramolecular cyclization is a fundamental concept in ring closure chemistry.

Ring Opening and Rearrangement Mechanisms

The 1,3-dioxane ring is a cyclic acetal (B89532), which is generally stable under basic and neutral conditions but susceptible to cleavage under acidic conditions. organic-chemistry.orgthieme-connect.de This lability allows for the regioselective ring opening of 1,3-dioxane-type acetals, which is a powerful strategy in carbohydrate and natural product synthesis. researchgate.net The cleavage typically occurs via protonation of one of the ring oxygens, followed by the formation of an oxocarbenium ion intermediate. researchgate.net The regioselectivity of the opening can be influenced by the nature of the substituents and the reagents used. researchgate.net For example, reductive cleavage with reagents like diisobutylaluminium hydride (DIBALH) often results in the formation of a primary alcohol by attack at the least hindered oxygen. researchgate.net

The ring-opening of cyclic ethers like THF and 1,4-dioxane (B91453) can also be achieved by frustrated Lewis pairs (FLPs), where a bulky Lewis acid and a Lewis base act in concert to cleave a C-O bond. acs.org This offers a non-acidic method for ring opening.

Rearrangements of the 1,3-dioxan-5-one core itself are less commonly documented but can be envisaged under certain conditions. Acid-catalyzed rearrangements could potentially occur, involving the ketone functionality and the acetal carbons.

Considerations for Polymerization Behavior of Cyclic Carbonate Analogues

The ring-opening polymerization (ROP) of cyclic carbonates is a significant method for producing biodegradable aliphatic polycarbonates. rsc.orgresearchgate.net The six-membered cyclic carbonate, 1,3-dioxan-2-one (B34567) (trimethylene carbonate), and its derivatives are important monomers in this context. rsc.orgacs.org The polymerization is thermodynamically favorable and can be initiated by a variety of catalysts, including organometallic compounds and organic catalysts. rsc.orgresearchgate.net

A hypothetical cyclic carbonate analogue of this compound would be 5,5,7-trimethyl-1,3-dioxan-2-one. Based on the established principles of ROP, this monomer would be expected to polymerize. The presence of the methyl groups would likely influence the polymer's properties, such as its crystallinity, thermal stability, and degradation rate. The polymerization of functionalized cyclic carbonates, such as 5-methyl-5-allyloxycarbonyl-1,3-dioxan-2-one, has been demonstrated, indicating that substituents on the ring are well-tolerated in ROP. researchgate.net The ROP of these monomers can proceed via different mechanisms, such as coordination-insertion or activated monomer mechanisms, depending on the catalyst system employed. acs.org

Table 3: Polymerization of Cyclic Carbonate Monomers

| Monomer | Catalyst System | Resulting Polymer |

| 1,3-Dioxan-2-one (TMC) | Sn(Oct)₂, Methanesulfonic acid | Poly(trimethylene carbonate) |

| 5-Methyl-5-allyloxycarbonyl-1,3-dioxan-2-one | Sn(Oct)₂ | Functionalized aliphatic polycarbonate |

| (3S)-[(benzyloxycarbonyl)ethyl]-1,4-dioxan-2,5-dione | DMAP, Thiourea/(-)-sparteine | Functionalized poly(α-hydroxyacid) |

Radical Reaction Mechanisms in Dioxane Systems

The 1,3-dioxane ring can participate in radical reactions, either through abstraction of a hydrogen atom to form a dioxane-centered radical or through reactions involving exocyclic functional groups. The stability of the resulting radical and the reaction conditions dictate the subsequent pathways.

In the free-radical polymerization of unsaturated dioxane derivatives, such as 2-methylene-1,3-dioxane, a competition exists between vinyl addition polymerization and radical ring-opening polymerization. elsevierpure.com The ring-opening pathway involves the cleavage of a C-O bond in the dioxane ring to form a more stable open-chain radical. The extent of ring opening is influenced by factors such as temperature and the presence of substituents, including fluorine atoms which can significantly alter the reaction outcome. elsevierpure.com

Radical reactions can also be used to synthesize cyclic peroxides. For example, the oxidation of certain substrates can lead to the formation of bicyclic 1,2-dioxanes through a hypothesized hydroperoxide intermediate that undergoes rapid cyclization. beilstein-journals.orgnih.gov Furthermore, radical cyclizations are a key method for forming peroxide-containing rings, such as in the Isayama–Mukaiyama peroxysilylation of 1,5-dienes followed by desilylation and cyclization. beilstein-journals.orgnih.gov While not directly demonstrated for this compound, these mechanisms illustrate the potential for radical-mediated transformations within dioxane systems. Photochemical reactions, such as the rearrangement of o-nitrobenzylidene protected carbohydrates, proceed via intramolecular hydrogen radical abstraction, showcasing another facet of radical chemistry in dioxane-containing molecules. researchgate.net

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the detailed structural analysis of 2,2,4-trimethyl-1,3-dioxan-5-one in solution.

One-dimensional NMR spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, provides fundamental information about the chemical environment of each nucleus within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 2,2-dimethyl-1,3-dioxan-5-one (B43941), reveals key signals that help in assigning the proton environments. In this analogue, the four protons on the carbon atoms adjacent to the oxygen atoms (C4 and C6) appear as a singlet at approximately 4.15 ppm. The six protons of the two methyl groups at the C2 position also present as a singlet at around 1.45 ppm. chemicalbook.com These assignments are made in a deuterated chloroform (B151607) (CDCl₃) solvent. chemicalbook.com The use of deuterated solvents is standard practice to avoid overwhelming the spectrum with solvent protons. docbrown.info Tetramethylsilane (TMS) is typically used as an internal standard, with its signal defined as 0.0 ppm. docbrown.info

¹³C NMR Spectroscopy: In ¹³C NMR, the chemical shifts are influenced by the electronic environment of the carbon atoms. For instance, in but-3-en-2-one, the carbonyl carbon (C=O) resonates at a significantly downfield position (just under 200 ppm), while carbons involved in a C=C double bond appear between 100-150 ppm, and those in C-C single bonds are found in the 0-50 ppm range. libretexts.orgchemguide.co.uk The number of signals in a ¹³C NMR spectrum corresponds to the number of unique carbon environments in the molecule, which can be affected by molecular symmetry. masterorganicchemistry.com For example, 2-methylpentane, despite having six carbon atoms, shows only five signals due to the equivalence of the two methyl carbons of the isopropyl group. masterorganicchemistry.com

A detailed analysis of a related compound, 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, provides further insight into the expected chemical shifts for the this compound structure. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Related Dioxane Structures

| Compound | Nucleus | Position | Chemical Shift (ppm) | Solvent |

|---|---|---|---|---|

| 2,2-Dimethyl-1,3-dioxan-5-one | ¹H | C4-H, C6-H | 4.15 (s, 4H) | CDCl₃ |

| ¹H | C2-(CH₃)₂ | 1.45 (s, 6H) | CDCl₃ | |

| 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid | ¹H | - | - | - |

Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying time-dependent processes such as conformational changes and restricted rotations within a molecule. libretexts.org These molecular motions often occur at a rate that is comparable to the NMR timescale, leading to changes in the appearance of the NMR spectrum as a function of temperature. libretexts.org For 1,3-dioxane (B1201747) systems, which can exist in different chair and boat conformations, DNMR can be used to determine the energy barriers between these conformers. By analyzing the coalescence temperature—the temperature at which two separate signals for interconverting nuclei merge into a single broad peak—and applying the Eyring equation, it is possible to calculate the Gibbs free energy of activation (ΔG‡) for the conformational exchange. This provides quantitative information about the flexibility of the dioxane ring and the rotational barriers of its substituents. libretexts.org

Two-dimensional (2D) NMR experiments provide further structural detail by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are scalar-coupled to each other, typically through two or three bonds. creative-biostructure.comlibretexts.org Cross-peaks in a COSY spectrum connect protons that are part of the same spin system, allowing for the tracing of proton-proton connectivity throughout the molecule's framework. creative-biostructure.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbons. youtube.com Each cross-peak in an HSQC spectrum represents a C-H bond, providing unambiguous assignment of protonated carbons. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two to four bonds, between protons and carbons. youtube.com This is particularly useful for identifying quaternary carbons and for piecing together different molecular fragments. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the through-bond correlations seen in COSY, HSQC, and HMBC, NOESY reveals through-space interactions between protons that are in close proximity, generally within 4-5 angstroms. libretexts.orgyoutube.com This is crucial for determining the relative stereochemistry and three-dimensional structure of the molecule. libretexts.org The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons.

Table 2: Common 2D NMR Techniques and Their Applications

| Technique | Type | Key Interactions | Primary Application |

|---|---|---|---|

| COSY | Homonuclear | ¹H-¹H (scalar couplings) | Connectivity between neighboring protons |

| HSQC | Heteronuclear | ¹H-¹³C (one-bond couplings) | Assigning heteronuclear correlations |

| HMBC | Heteronuclear | ¹H-¹³C (two- to four-bond couplings) | Determining molecular connectivity |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the types of chemical bonds present and their local environment.

FT-IR Spectroscopy: The FT-IR spectrum of a molecule provides a characteristic fingerprint based on the absorption of infrared radiation at specific frequencies corresponding to the vibrational energies of its functional groups. For this compound, key vibrational bands are expected for the C=O stretching of the ketone group (typically in the range of 1700-1725 cm⁻¹), C-O stretching of the dioxane ring, and various C-H bending and stretching modes of the methyl and methylene (B1212753) groups. scialert.net

FT-Raman Spectroscopy: FT-Raman spectroscopy is a complementary technique to FT-IR. It relies on the inelastic scattering of laser light. The selection rules for Raman spectroscopy differ from those for IR, meaning that some vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. This is particularly true for symmetric vibrations in molecules with a center of inversion. nih.gov For instance, the C=O stretching vibration is typically observable in both FT-IR and FT-Raman spectra. scialert.net

Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the vibrational frequencies and intensities, which can then be compared with the experimental spectra to aid in the assignment of the observed bands. researchgate.netnih.gov

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. libretexts.org By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the exact positions of all atoms in the crystal lattice. This provides highly accurate information on bond lengths, bond angles, and torsion angles. For this compound, a single-crystal XRD analysis would reveal the preferred conformation of the 1,3-dioxane ring (e.g., chair, boat, or twist-boat) in the solid state and the precise orientation of the methyl and ketone substituents. nih.govresearchgate.net For example, in the crystal structure of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, the 1,3-dioxane ring adopts an approximate chair conformation. nih.gov

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within a molecule that occur upon absorption of ultraviolet or visible light. libretexts.orglibretexts.org The absorption of light promotes an electron from a lower energy molecular orbital, such as the highest occupied molecular orbital (HOMO), to a higher energy orbital, like the lowest unoccupied molecular orbital (LUMO). libretexts.org

For this compound, the most likely electronic transition to be observed in the near-UV region is the n → π* transition of the carbonyl (C=O) group. shu.ac.uk This transition involves the promotion of a non-bonding electron (n) from one of the lone pairs on the oxygen atom to the antibonding π* orbital of the carbonyl double bond. These transitions are typically weak and occur at longer wavelengths compared to π → π* transitions. shu.ac.ukslideshare.net The solvent can influence the wavelength of maximum absorption (λ_max). For n → π* transitions, increasing solvent polarity generally leads to a hypsochromic (blue) shift to shorter wavelengths. shu.ac.uk

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,2-Dimethyl-1,3-dioxan-5-one |

| Tetramethylsilane |

| But-3-en-2-one |

| 2-Methylpentane |

Computational Chemistry and Theoretical Studies on 1,3 Dioxan 5 Ones

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to probe the electronic and structural properties of molecules like 2,2,4-trimethyl-1,3-dioxan-5-one.

Below is a table of hypothetical yet realistic optimized geometric parameters for the most stable conformer of this compound, based on DFT calculations of similar 1,3-dioxane (B1201747) systems.

| Parameter | Atom Pair/Triplet/Quad | Hypothetical Value |

| Bond Length | C2-O1 | 1.42 Å |

| Bond Length | C4-C5 | 1.53 Å |

| Bond Length | C5=O | 1.21 Å |

| Bond Angle | O1-C2-O3 | 111.5° |

| Bond Angle | C4-C5-C6 | 118.0° |

| Dihedral Angle | O1-C2-O3-C4 | -55.0° |

These values are illustrative and represent typical geometries for similar structures.

Once the optimized geometry is obtained, vibrational frequency analysis can be performed. This computational technique predicts the frequencies of molecular vibrations, which correspond to the absorption peaks in infrared (IR) and Raman spectroscopy. researchgate.net For this compound, the most prominent vibrational mode would be the C=O stretching frequency, a characteristic feature of ketones. Other significant vibrations include C-O-C stretching and bending modes of the dioxane ring, as well as various C-H stretching and bending vibrations of the methyl groups. researchgate.net Comparing the calculated vibrational spectra with experimental data is a crucial step in confirming the structure of the synthesized molecule. youtube.com

The following table presents expected characteristic vibrational frequencies for this compound.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| C=O Stretch | Ketone | 1725 - 1705 |

| C-O-C Asymmetric Stretch | Dioxane Ring | 1150 - 1085 |

| C-H Asymmetric Stretch | Methyl Groups | 2960 - 2950 |

| C-H Symmetric Stretch | Methyl Groups | 2870 - 2860 |

These are typical frequency ranges and the exact values would be determined by DFT calculations.

The conformational flexibility of the 1,3-dioxane ring is a key aspect of its chemistry. acs.org For this compound, several conformations, such as chair and twist-boat forms, are possible. researchgate.net DFT calculations can map the potential energy surface of the molecule, identifying the relative energies of these conformers and the energy barriers for interconversion between them. researchgate.net The substitution pattern, with three methyl groups, will significantly influence the conformational equilibrium. For instance, the bulky gem-dimethyl group at the C2 position will likely lock the ring in a specific chair conformation to minimize steric hindrance. Quantum-chemical studies on related 5-substituted 1,3-dioxanes have revealed the pathways for conformational isomerizations between equatorial and axial chair conformers. researchgate.net

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is expected to be localized primarily on the oxygen atoms, particularly the lone pairs of the carbonyl oxygen. The LUMO is anticipated to be the π* anti-bonding orbital of the carbonyl group. cureffi.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and more likely to undergo chemical reactions.

A hypothetical FMO analysis for this compound is summarized in the table below.

| Orbital | Description | Expected Energy (eV) |

| HOMO | Highest Occupied Molecular Orbital | -6.5 |

| LUMO | Lowest Unoccupied Molecular Orbital | +1.5 |

| HOMO-LUMO Gap | Energy difference | 8.0 |

These are illustrative values. The actual energies would be calculated using DFT methods.

Prediction of Reactivity and Selectivity in Organic Transformations

By integrating the insights gained from DFT calculations, conformational analysis, and FMO theory, it is possible to predict the reactivity and selectivity of this compound in various organic reactions. For instance, the FMO analysis can predict whether a reaction is likely to be under orbital or charge control. The calculated electrostatic potential map can highlight the electron-rich and electron-poor regions of the molecule, indicating the likely sites for nucleophilic or electrophilic attack. Furthermore, understanding the conformational preferences of the molecule and its potential intermediates can explain and predict the stereochemical outcome of a reaction.

Molecular Orbital Calculations Applied to Polymerizability Studies of Cyclic Carbonates

Computational chemistry, particularly methods rooted in quantum mechanics, provides profound insights into chemical reactivity and has become an indispensable tool for studying polymerization processes. The ring-opening polymerization (ROP) of cyclic monomers, such as 1,3-dioxan-5-ones and cyclic carbonates, is a prime example where theoretical studies can predict and rationalize monomer polymerizability. mdpi.com While 1,3-dioxan-5-ones are cyclic esters (specifically, lactones with an additional oxygen in the ring), the theoretical principles and computational methodologies used to study their reactivity are directly analogous to those applied to cyclic carbonates. In fact, due to certain stereochemical simplicities, DFT (Density Functional Theory) modeling of cyclic carbonates is often considered of general importance for the theoretical investigation of the polymerization of all cyclic esters. mdpi.com

At the core of these theoretical investigations are molecular orbital (MO) calculations, which describe the energy and spatial distribution of electrons within a molecule. The most critical orbitals for understanding chemical reactivity are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

LUMO (Lowest Unoccupied Molecular Orbital): For the ring-opening polymerization of a cyclic ester or carbonate, the reaction is typically initiated by a nucleophilic attack on the electrophilic carbonyl carbon. The LUMO represents the lowest energy orbital available to accept electrons. Therefore, a lower LUMO energy indicates a greater susceptibility of the monomer to nucleophilic attack, suggesting higher reactivity and a greater propensity for polymerization. The shape of the LUMO is also critical, as it is predominantly centered on the carbonyl carbon and oxygen atoms, confirming this site as the primary center for electrophilic reactivity.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the chemical reactivity and stability of a molecule. nih.gov A smaller energy gap generally implies that the molecule is more polarizable and more chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

These theoretical parameters allow for a comparative analysis of different monomers without the immediate need for synthesis and experimental trials. For instance, the introduction of electron-withdrawing or electron-donating substituents to the monomer ring can significantly alter the energies of the frontier orbitals. Computational models can precisely predict how these modifications will impact the LUMO energy and, consequently, the polymerizability.

The following interactive table presents representative theoretical data for different classes of cyclic monomers to illustrate these principles. The values demonstrate how molecular structure influences the electronic properties relevant to polymerization.

Interactive Data Table: Representative Frontier Orbital Energies for Cyclic Monomers

| Monomer Class | Specific Example | LUMO Energy (eV) | HOMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity |

| 1,3-Dioxanone | This compound | 1.5 | -7.8 | 9.3 | Moderate |

| Cyclic Carbonate | Trimethylene Carbonate | 1.8 | -8.0 | 9.8 | Moderate-High |

| Lactone | ε-Caprolactone | 2.1 | -7.5 | 9.6 | High |

| Substituted Lactone | γ-Butyrolactone | 2.5 | -7.9 | 10.4 | Low (less strained) |

Note: The values in this table are illustrative examples derived from general principles of computational chemistry studies on cyclic esters and carbonates to demonstrate comparative trends. Actual calculated values can vary based on the level of theory and basis set used.

As the table illustrates, subtle changes in the monomer structure, such as ring size and substitution, lead to different frontier orbital energies. This data, when combined with calculations of other key properties like ring strain and the electrostatic potential at the carbonyl carbon, provides a robust theoretical framework. This framework not only explains the observed polymerizability of known monomers but also enables the in silico design of novel monomers, like derivatives of this compound, with tailored reactivity for creating advanced biodegradable polymers. mdpi.com

Applications of 2,2,4 Trimethyl 1,3 Dioxan 5 One As a Chiral Building Block in Complex Molecule Synthesis

Chiral Auxiliaries in Asymmetric Synthetic Strategies

In the realm of asymmetric synthesis, chiral auxiliaries are stereogenic units temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction. wikipedia.org This approach has been widely adopted for the synthesis of enantiomerically pure compounds. researchgate.net While 2,2,4-trimethyl-1,3-dioxan-5-one itself is not a classical chiral auxiliary in the vein of Evans oxazolidinones or camphor-derived auxiliaries, its derivatives serve as crucial chiral synthons. The inherent chirality within the molecule, once established, guides the formation of new stereocenters.

The principle of using a chiral auxiliary involves three key stages: covalent attachment of the auxiliary to the substrate, a diastereoselective reaction that creates a new chiral center under the influence of the auxiliary, and finally, the removal of the auxiliary to reveal the enantiomerically enriched product. wikipedia.org The effectiveness of this strategy hinges on the ready availability of the auxiliary, high diastereoselectivity in the key bond-forming step, and the ease of its non-destructive removal. researchgate.net

Preparation of Stereodefined Polyketide Precursors and Carbohydrate Analogues

The structural motif of this compound makes it a valuable precursor for the synthesis of stereodefined polyketide fragments and carbohydrate analogues. Polyketides are a large and structurally diverse class of natural products with a wide range of biological activities. Their synthesis often requires the assembly of multiple chiral centers with precise stereochemical control. The dioxanone ring can be manipulated through various reactions to introduce new stereocenters with high diastereoselectivity, providing access to key polyketide building blocks.

Similarly, the synthesis of carbohydrate analogues is an important area of research, as these compounds can have significant medicinal applications. nih.gov Chiral 1,3-oxazinan-2-ones, which are useful intermediates for synthesizing pharmaceutical compounds and amino alcohols, can be synthesized from carbohydrate derivatives. nih.gov The rigid framework of this compound can be chemically modified to generate structures that mimic the stereochemical complexity of natural sugars. This allows for the creation of novel carbohydrate analogues with potentially enhanced or modified biological activities.

Role in the Total Synthesis of Natural Products and Biologically Relevant Scaffolds (e.g., 3-hydroxyoxindoles)

The total synthesis of natural products is a driving force for the development of new synthetic methods and strategies. nih.govsci-hub.se The utility of this compound as a chiral building block is demonstrated in its application to the synthesis of complex natural products and biologically important scaffolds.

One notable example is its potential use in the synthesis of 3-hydroxyoxindoles. These motifs are core structures in a variety of natural products and pharmaceutical agents, exhibiting a broad spectrum of biological activities. The stereocontrolled synthesis of 3-hydroxyoxindoles is a significant challenge in organic synthesis. Chiral building blocks derived from this compound can be employed to introduce the necessary chirality and functionality to construct these complex heterocyclic systems. The synthesis of related structures, such as 2,2,5-trimethyl-5-phenyl-1,3-dioxane-4,6-dione, highlights the utility of this class of compounds in building complex molecular architectures. chemsynthesis.com

Development of Advanced Methodologies in Organic Synthesis

The use of this compound and related structures has also contributed to the advancement of synthetic methodologies. For instance, research into the synthesis of this compound and its derivatives has led to the optimization of reaction conditions and the exploration of novel catalytic systems. The synthesis of related 1,3-dioxan-5-ones is useful for producing various useful compounds. google.com

Furthermore, the application of these building blocks in multi-step syntheses necessitates the development of new and efficient transformations. This includes the exploration of stereoselective reductions, alkylations, and carbon-carbon bond-forming reactions on the dioxanone scaffold. These methodological advancements not only facilitate the synthesis of the target molecules but also add to the broader toolkit of synthetic organic chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.